molecular formula C10H14ClNO4S2 B2495834 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 744242-86-2

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2495834
CAS No.: 744242-86-2
M. Wt: 311.8
InChI Key: RTTMYWGQXRVHBR-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of a benzene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+diethylamine4-(diethylsulfamoyl)benzene-1-sulfonyl chloride\text{4-aminobenzenesulfonyl chloride} + \text{diethylamine} \rightarrow \text{this compound} 4-aminobenzenesulfonyl chloride+diethylamine→4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved .

The molecular targets and pathways involved in its reactions are largely determined by the nature of the nucleophile and the specific reaction conditions. For example, in biological systems, the compound can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its combination of the diethylsulfamoyl and sulfonyl chloride groups, providing a balance of reactivity and stability that is advantageous in various synthetic and industrial applications .

Properties

IUPAC Name

4-(diethylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTMYWGQXRVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744242-86-2
Record name 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride
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